Diethylstilbestrol

Catalog No.
S526042
CAS No.
56-53-1
M.F
C4H10O4S
(C2H5)2SO4
C18H20O2
M. Wt
268.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylstilbestrol

CAS Number

56-53-1

Product Name

Diethylstilbestrol

IUPAC Name

4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol

Molecular Formula

C4H10O4S
(C2H5)2SO4
C18H20O2

Molecular Weight

268.3 g/mol

InChI

InChI=1S/C18H20O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+

InChI Key

RGLYKWWBQGJZGM-ISLYRVAYSA-N

SMILES

CCC(=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
12 mg/L (at 25 °C)
4.47e-05 M
Soluble in alcohol, ether, chloroform, fatty oils, dil hydroxides.
SOL @ 25 °C IN 95% ETHANOL (1 IN 5); SOL @ 25 °C IN CHLOROFORM (1 IN 200), ETHER (1 IN 3); SOL IN ACETONE, DIOXANE, ETHYL ACETATE, METHYL ALCOHOL, SOL IN VEGETABLE OILS & AQUEOUS SOLN OF ALKALI HYDROXIDES
In water, 12 mg/l @ 25 °C
Solubility in water: reaction

Synonyms

Agostilben, Apstil, Diethylstilbestrol, Diethylstilbestrol, (Z)-Isomer, Diethylstilbestrol, Disodium Salt, Distilbène, Estrogen, Stilbene, Stilbene Estrogen, Stilbestrol, Tampovagan

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Isomeric SMILES

CC/C(=C(/CC)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O

Description

The exact mass of the compound Diethylstilbestrol is 268.14633 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)12 mg/l (at 25 °c)4.47e-05 msoluble in alcohol, ether, chloroform, fatty oils, dil hydroxides.sol @ 25 °c in 95% ethanol (1 in 5); sol @ 25 °c in chloroform (1 in 200), ether (1 in 3); sol in acetone, dioxane, ethyl acetate, methyl alcohol, sol in vegetable oils & aqueous soln of alkali hydroxidesin water, 12 mg/l @ 25 °csolubility in water: reaction. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756736. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Stilbestrols. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Early Research and Enthusiasm (1930s-1950s)

  • Estrogen Mimicry: Scientists in the 1930s were isolating and studying estrogen, a female sex hormone. DES, a synthetic non-steroidal compound with similar effects to estrogen, was synthesized in 1938 Embryo Project Encyclopedia, ASU: .
  • Promising Applications: Early research suggested DES could be beneficial for various conditions. These included treating menopausal symptoms, stimulating breast development in women, and preventing miscarriages [Synthetic Hormone Use in Beef and The Us Regulatory Dilemma - Diethylstilbestrol DES, diethylstilbestrol.co.uk].
  • Miscarriage Prevention: DES was widely prescribed to pregnant women in the 1940s and 1950s in the belief it could prevent miscarriages. However, a 1953 study found DES to be ineffective for this purpose Embryo Project Encyclopedia, ASU: .

Unforeseen Consequences (1960s-1970s)

  • Cancer Risk: A critical discovery in 1971 revealed a link between DES exposure in utero and vaginal adenocarcinoma, a rare cancer, in young women Embryo Project Encyclopedia, ASU: . This led to the FDA banning DES for use during pregnancy in 1971.
  • Endocrine Disruption: DES is now classified as an endocrine disruptor, meaning it can interfere with the normal functioning of the hormone system Embryo Project Encyclopedia, ASU: .

Continuing Research (1980s-Present)

  • Long-Term Effects: Research continues to explore the long-term health effects of DES exposure, including potential risks for the grandchildren of exposed mothers Embryo Project Encyclopedia, ASU: .
  • Understanding Mechanisms: Scientists are investigating the mechanisms by which DES disrupts the hormonal system and how it leads to various health problems. This research could have broader implications for understanding endocrine disruptors in general.
  • Origin: DES was first synthesized in 1938 by Charles Dodds [].
  • Significance: Initially, DES was hailed as a breakthrough in preventing pregnancy complications. However, later research revealed its harmful effects, making it a cautionary tale in drug development [].

Molecular Structure Analysis

  • DES belongs to the stilbestrol group of nonsteroidal estrogens.
  • Its key feature is a central stilbene core (two benzene rings connected by a double bond) with hydroxyl groups attached on each end. This structure differs from natural estrogens like estradiol, impacting its metabolism and effects [].

Chemical Reactions Analysis

  • Synthesis: DES can be synthesized from various starting materials through a multi-step process involving condensation reactions []. However, the specific details are not readily available due to potential commercial sensitivity.
  • Decomposition: DES undergoes metabolic breakdown in the body through hydroxylation, oxidation, and glucuronidation [].

Physical And Chemical Properties Analysis

  • Melting point: 265 °C
  • Boiling point: Decomposes before boiling
  • Solubility: Poorly soluble in water, but soluble in organic solvents like alcohol and chloroform
  • Stability: Relatively stable under normal storage conditions

DES acts as an estrogen agonist, binding to estrogen receptors in various tissues and mimicking the effects of natural estrogens. However, its potency and tissue-specific effects differ from estradiol [].

  • DES is no longer recommended for therapeutic use due to its significant safety concerns.
  • Carcinogenicity: Studies have linked DES exposure in utero to an increased risk of vaginal and cervical cancer in offspring, as well as other cancers in both exposed individuals and their descendants.
  • Other hazards: DES may also cause reproductive problems and other health issues.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Diethylstilbestrol is an odorless tasteless white crystalline powder. (NTP, 1992)
OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR.

Color/Form

White crystalline powder
Small plates from benzene

XLogP3

5.1

Exact Mass

268.14633

Flash Point

104 °C c.c.

Vapor Density

Relative vapor density (air = 1): 5.3

Density

Relative density (water = 1): 1.2

LogP

5.07
5.07 (LogP)
log Kow= 5.07
1.14

Odor

Odorless

Appearance

Solid powder

Melting Point

336 to 342 °F (NTP, 1992)
172
169-172 °C
-25 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

731DCA35BT

Related CAS

63528-82-5 (di-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (88.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (88.64%): May cause cancer [Danger Carcinogenicity];
H360 (93.18%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H400 (88.64%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (88.64%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used in the treatment of prostate cancer. Previously used in the prevention of miscarriage or premature delivery in pregnant women prone to miscarriage or premature delivery.

Therapeutic Uses

...DES also have been used in the treatment of prostate cancer to reduce testicular androgen production secondary to inhibition of LH release from the pituitary.
... Two major uses are as a component of combination oral contraceptives and for hormone replacement therapy in postmenopausal women. /Estrogens/
Chemotherapeutic agents useful in neoplastic disease /of the/ breast, prostate /from table/
Antineoplastic Agents, Hormonal; Carcinogens; Contraceptives, Postcoital, Synthetic; Estrogens, Non-Steroidal
MEDICATION (VET): /SRP: FORMER/ REPLACEMENT THERAPY FOR UNDERDEVELOPED FEMALES; INCONTINENCE, VAGINITIS OF SPAYED BITCHES. TO INDUCE HEAT IN ANESTRUS. IN UTERINE INERTIA, PYOMETRA. TO CHECK MILK SECRETION IN PSEUDOPREGNANCY; PREVENT CONCEPTION IN MISMATED BITCHES. ... CHEMICAL CAPONIZATION OF POULTRY.
IN CONTRAST TO NATURAL ESTROGENS, IT IS HIGHLY ACTIVE WHEN GIVEN BY MOUTH & DURATION OF ACTION OF SINGLE DOSE IS LONGER, PROPERTIES IN KEEPING WITH ITS SLOWER RATE OF DEGRADATION IN BODY.
MEDICATION (VET): ... DIETHYLSTILBESTROL, USP ... /HAS/ BEEN USED IN TREATMENT OF MAMMARY GLAND CANCER, PROSTATIC HYPERPLASIA AND CARCINOMA, AND PERIANAL GLANDULAR NEOPLASMS.
... FREQUENTLY THE DECLINE IN OVARIAN FUNCTION AT THE MENOPAUSE IS ASSOC WITH SYMPTOMS THAT ARE CLEARLY DUE TO DEFICIENCY OF ESTROGEN ... REPLACEMENT THERAPY CLEARLY RELIEVES THE HOT FLASHES & OTHER VASOMOTOR SYMPTOMS & ATROPHIC VAGINITIS ... THE DOSE OF DIETHYLSTILBOESTROL IS ABOUT 0.2 TO 1 MG ONCE DAILY BY MOUTH ... .
/IN/ ... EXCESSIVE GROWTH OF BODY HAIR IN WOMEN ... ESTROGENS ... USED TO DECR MILK PRODN IN THE POST-PARTUM PERIOD.
THE TREATMENT OF CHOICE FOR DISSEMINATED PROSTATE CANCER REMAINS ENDOCRINE MANIPULATION, EITHER BILATERAL ORCHIECTOMY OR EXOGENOUS ESTROGENS. THE RECOMMENDED DOSE OF DIETHYLSTILBESTROL IS 1 MG /THREE TIMES A DAY/.
ADVANCED CARCINOMA OF THE PROSTATE MAY PRESENT AS DISSEMINATED INTRAVASCULAR COAGULATION & ITS SEQUELAE. HIGH-DOSE DES PHOSPHATE SUCCESSFULLY REVERESED THIS COAGULOPATHY IN 2 CASES.
Estrogen; MEDICATION (VET): Formerly in estrogenic hormone therapy.
Diethylstilbestrol ... /is/ indicated for treatment of advanced prostatic carcinoma. /Included in US product labeling/
Estrogens may be effective in the prevention of cardiovascular disease in postmenopausal women. /Estrogens; NOT included in US product labeling/

Pharmacology

Diethylstilbestrol is a synthetic estrogen that was developed to supplement a woman's natural estrogen production. In 1971, the Food and Drug Administration (FDA) issued a Drug Bulletin advising physicians to stop prescribing DES to pregnant women because it was linked to a rare vaginal cancer in female offspring.
Diethylstilbestrol is a synthetic, nonsteroidal form of estrogen. A well-known teratogen and carcinogen, diethylstilbestrol inhibits the hypothalamic-pituitary-gonadal axis, thereby blocking the testicular synthesis of testosterone, lowering plasma testosterone, and inducing a chemical castration.

MeSH Pharmacological Classification

Estrogens, Non-Steroidal

ATC Code

G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03C - Estrogens
G03CB - Synthetic estrogens, plain
G03CB02 - Diethylstilbestrol
G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03C - Estrogens
G03CC - Estrogens, combinations with other drugs
G03CC05 - Diethylstilbestrol
L - Antineoplastic and immunomodulating agents
L02 - Endocrine therapy
L02A - Hormones and related agents
L02AA - Estrogens
L02AA01 - Diethylstilbestrol

Mechanism of Action

Estrogens diffuse into their target cells and interact with a protein receptor, the estrogen receptor. Target cells include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. The effect of Estrogen binding their receptors causes downstream increases the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. The combination of an estrogen with a progestin suppresses the hypothalamic-pituitary system, decreasing the secretion of gonadotropin-releasing hormone (GnRH).
The precise mechanism(s) of action of DES as a postcoital contraceptive is not fully understood; however, the drug appears to inhibit nidation (implantation) of the fertilized ovum in the endometrium when administered within 72 hours following coitus. The postcoital contraceptive activity of the drug may involve effects mediated via decreased concentrations of circulating progesterone, effects on tubal motility resulting in accelerated passage of the ovum into the uterus, and inhibition of synthesis of carbonic anhydrase in the endometrium.
... DES ... inhibited the postcastration rise in plasma FSH amd LH levels ... . In addition, DES stimulated large increases in prolactin secretion ...

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Vapor Pressure

Vapor pressure, Pa at 20 °C: 20

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

56-53-1
22610-99-7
64-67-5

Wikipedia

Diethylstilbestrol

Drug Warnings

Nausea & vomiting are an initial reaction...Fullness & tenderness of the breast & edema...Severe migraine in some...Reactivate or exacerbate endometriosis and its attendant pain. /Estrogens/
DIETHYLSTILBESTROL TAKEN DURING PREGNANCY HAS BEEN SHOWN TO BE CAUSALLY ASSOC WITH INCR IN VAGINAL AND CERVICAL CLEAR-CELL ADENOCARCINOMA IN DAUGHTERS, PRIMARILY IN THOSE BETWEEN THE AGES OF 10 AND 30 YR. THE RISK APPEARS TO BE IN THE ORDER OF 0.14-1.4/1000 EXPOSED DAUGHTERS UP TO THE AGE OF 24 YR.
VET: TOXIC EFFECTS INCLUDE THROMBOCYTOPENIA, GYNECOMASTIA, AND FLUID RETENTION.
... FIVE PATIENTS HAD SYMPTOMS OF PRESBYOPIA ASSOCIATED WITH USE OF DIETHYLSTILBESTROL & ... THESE SYMPTOMS ABATED ON DISCONTINUANCE OF DRUG.
For more Drug Warnings (Complete) data for DIETHYLSTILBESTROL (24 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Veterinary Drug -> GROWTH_PROMOTER; -> JECFA Functional Classes
Health Hazards -> Carcinogens, Mutagens, Teratogens
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

REACTION OF SODIUM AMALGAM & SODIUM HYDROXIDE WITH P-HYROXYPROPIOPHENONE AND REARRANGEMENT OF RESULTING INTERMEDIATE; REARRANGEMENT OF ETHYL DESOXYANISOIN.
From anethole hyrdobromide, from anisole, from anisoin.

General Manufacturing Information

Phenol, 4,4'-[(1E)-1,2-diethyl-1,2-ethenediyl]bis-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.
Non-steroid, synthetic estrogen, always in trans form. It is most active of commonly used stilbene cmpd.

Analytic Laboratory Methods

AOAC Method 956.10. Diethylstilbestrol in feeds. Spectrophotometric method.
AOAC Method 960.61. Diethylstilbestrol in drugs. Spectrophotometric method.
Thin layer chromatography is used for determination of diethylstilbestrol in feeds. Sensitivity of this method is 0.07 mg/kg.
Ultra-violet spectrometry at a wavelength of 418 nm can be used for determination of diethylstilbestrol in drugs and vegetable oils.

Clinical Laboratory Methods

FLUORIMETRIC METHOD USED TO DETECT DIETHYLSTILBESTROL AT 1 PPB IN ANIMAL TISSUES & URINE.
DES AT PICOGRAM LEVEL IN BOVINE URINE WAS IDENTIFIED BY CAPILLARY GAS CHROMATOGRAPHY WITH NEGATIVE CHEMICAL IONIZATION MASS SPECTROMETRY USING METHANE OR METHANE-NITROUS OXIDE (4:1) AS REAGENT GAS.
MODIFIED ELECTRON CAPTURE GAS-LIQ CHROMATOGRAPHIC METHOD USED FOR DETECTION OF DES IN CATTLE URINE.
Column chromotography/flame ionization detection is used for determination of diethylstilbestrol in biological fluids and animal tissues. Sensitivity of this method is 8 ug/l ml sample.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

BILIARY EXCRETION OF METABOLITES OF ... STILBESTROL ... IN RATS WAS SHOWN ... TO BE INCR BY PRE-TREATMENT WITH HEPATIC-MICROSOMAL-ENZYME INDUCERS, & TO BE DECR BY ENZYME INHIBITORS AFTER DOSING WITH PARENT CMPD, BUT NO EFFECT WAS OBSERVED AFTER DOSING WITH METABOLITES.
Male and timed pregnant female Syrian hamsters received vitamin C (1% w/v) in drinking water for 4 days or 40 mg/kg alpha-naphthoflavone in corn oil by ip injection daily for 4 days. Male hamsters (1, 20, 85 or 240 days old) then received a single ip injection of diethylstilbestrol (DES, 20 mg/kg containing 250 uCi (3)H-DES). Pregnant hamsters received the same dose of DES ip on the 14th day of gestation. 30 min later animals were killed. Formation of diethylstilbestrol-4',4''-quinone occurred in all tissues investigated, livers and kidneys of male and female adult hamsters, neonates and fetuses, and in uterus and placenta. After injection of 75 umol/kg DES, diethylstilbestrol-4',4''-quinone was identified in liver and kidney extracts of male hamsters (12 wk old) at levels of 76 + or - 14 and 20 + or - 3 pmol/g tissue respectively. In neonates and fetuses, concn of diethylstilbestrol-4',4''-quinone after the same dose of DES were markedly less than those in adults (0.026 and 0.47% of adult levels in neonatal liver and kidney and 0.013 and 0.016% of adult levels in fetal liver and kidney respectively). Quinone metabolite levels were cut in half in response to vitamin C (44 to 60% of controls in kidneys and 41 to 65% of controls in livers). alpha-Naphthoflavone pretreatment decr renal and hepatic diethylstilbestrol-4',4''-quinone concn by 70 and 17% respectively.
Estrogens may interfere with the effects of bromocriptine; dosage adjustment may be necessary. /Estrogens/
Concurrent use with estrogens may increase calcium absorption and exacerbate nephrolithiasis in susceptible individuals; this can be used to therapeutic advantage to increase bone mass. /Estrogens/
For more Interactions (Complete) data for DIETHYLSTILBESTROL (11 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: He X, Mei X, Wang J, Lian Z, Tan L, Wu W. Determination of diethylstilbestrol in seawater by molecularly imprinted solid-phase extraction coupled with high-performance liquid chromatography. Mar Pollut Bull. 2015 Nov 29. pii: S0025-326X(15)30191-0. doi: 10.1016/j.marpolbul.2015.11.041. [Epub ahead of print] PubMed PMID: 26646976.
2: Yin L, Zheng LJ, Jiang X, Liu WB, Han F, Cao J, Liu JY. Effects of Low-Dose Diethylstilbestrol Exposure on DNA Methylation in Mouse Spermatocytes. PLoS One. 2015 Nov 20;10(11):e0143143. doi: 10.1371/journal.pone.0143143. eCollection 2015. PubMed PMID: 26588706; PubMed Central PMCID: PMC4654501.
3: Li X, Ling WT, Liu JX, Sun MX, Gao YZ, Liu J. [Immobilization of Estrogen-degrading Bacteria to Remove the 17β-estradiol and Diethylstilbestrol from Polluted Water and Cow Dung]. Huan Jing Ke Xue. 2015 Jul;36(7):2581-90. Chinese. PubMed PMID: 26489328.
4: Tatsumi K, Schlappe B, Everett EN, Gibson PC, Mount SL. Primary Vaginal Mucinous Adenocarcinoma of Intestinal Type, Associated With Intestinal Metaplasia of Skene Ducts in a Diethylstilbestrol-Exposed Woman. Am J Clin Pathol. 2015 Nov;144(5):790-5. doi: 10.1309/AJCPVZ0QNLUO7OFE. PubMed PMID: 26486744.
5: Yin Y, Lin C, Zhang I, Fisher AV, Dhandha M, Ma L. Homeodomain Transcription Factor Msx-2 Regulates Uterine Progenitor Cell Response to Diethylstilbestrol. J Stem Cell Transplant Biol. 2015;1(1). pii: 105. Epub 2015 May 12. PubMed PMID: 26457333; PubMed Central PMCID: PMC4596533.
6: Hodnik Ž, Tomašič T, Smodiš D, D'Amore C, Mašič LP, Fiorucci S, Kikelj D. Diethylstilbestrol-scaffold-based pregnane X receptor modulators. Eur J Med Chem. 2015 Oct 20;103:551-62. doi: 10.1016/j.ejmech.2015.09.005. Epub 2015 Sep 8. PubMed PMID: 26408814.
7: Herbst AL, Anderson D. Diethylstilbestrol (DES) Pregnancy Treatment: A Promising Widely Used Therapy with Unintended Adverse Consequences. AMA J Ethics. 2015 Sep 1;17(9):865-70. doi: 10.1001/journalofethics.2015.17.9.mhst1-1509. PubMed PMID: 26390210.
8: Haeno S, Maeda N, Yamaguchi K, Sato M, Uto A, Yokota H. Adrenal steroidogenesis disruption caused by HDL/cholesterol suppression in diethylstilbestrol-treated adult male rat. Endocrine. 2015 Sep 8. [Epub ahead of print] PubMed PMID: 26349937.
9: Zhang X, Ke S, Chen KH, Li JH, Ma L, Jiang XW. Diethylstilbestrol affects the expression of GPER in the gubernaculum testis. Int J Clin Exp Pathol. 2015 Jun 1;8(6):7217-22. eCollection 2015. PubMed PMID: 26261617; PubMed Central PMCID: PMC4525951.
10: Tang J, Li Q, Cheng B, Huang C, Chen K. Effects of diethylstilbestrol on the proliferation and tyrosinase activity of cultured human melanocytes. Biomed Rep. 2015 Jul;3(4):499-502. Epub 2015 May 27. PubMed PMID: 26171155; PubMed Central PMCID: PMC4487004.

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